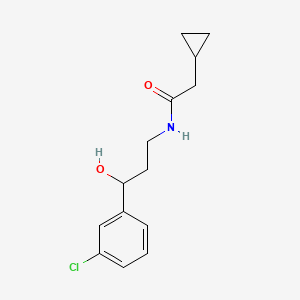![molecular formula C18H17N3O4 B2526913 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-2-oxoindolin-5-yl)urea CAS No. 1170002-08-0](/img/structure/B2526913.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-2-oxoindolin-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-2-oxoindolin-5-yl)urea" is a urea derivative that is of interest due to its potential biological activities. Urea derivatives have been widely studied for their various pharmacological properties, including anticancer, antioxidant, and antiepileptic activities. The structure of urea derivatives allows for the formation of hydrogen bonds, which can be crucial for their biological interactions.
Synthesis Analysis
The synthesis of urea derivatives often involves multistep reactions that yield various analogs with potential biological activities. For instance, the synthesis of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs has been reported to proceed efficiently, yielding good product yields . These compounds are characterized by spectroscopic techniques, ensuring the correct structure and purity of the synthesized molecules.
Molecular Structure Analysis
The molecular structure of urea derivatives is often confirmed using single-crystal X-ray diffraction, which provides a detailed view of the crystalline state of these compounds . Additionally, computational methods such as Density Functional Theory (DFT) can be employed to optimize molecular geometry and predict vibrational wavenumbers, proton and carbon-13 NMR chemical shifts, and electronic properties such as HOMO-LUMO analyses .
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, including the formation of complexes through hydrogen bonding. The association of urea derivatives with other molecules, such as benzoates and 2-amino-1,8-naphthyridines, has been studied using NMR spectroscopy and quantum chemical calculations . These interactions are influenced by the substituents on the urea molecule, which can affect the strength and nature of the hydrogen bonds formed.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as their vibrational frequencies and NMR chemical shifts, can be experimentally determined and compared with computational predictions . These properties are essential for understanding the behavior of these compounds in biological systems and for designing molecules with improved pharmacological profiles. The electronic properties, such as intramolecular charge transfer and electronic transitions, are also important for the activity of these compounds and can be analyzed using UV-Vis spectroscopy .
科学的研究の応用
Overview of Urea Derivatives in Research
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-2-oxoindolin-5-yl)urea, as part of a broader class of compounds, contributes significantly to various fields of scientific research. The urea derivative is particularly interesting due to its structural features, which offer potential applications in medicinal chemistry, environmental science, and material science. This compound, by virtue of its urea functional group, participates in hydrogen bonding, a critical interaction for biological activities and material properties.
Medicinal Chemistry and Drug Design
Ureas, including derivatives similar to the specified compound, play a vital role in drug design due to their unique hydrogen bonding capabilities. They are incorporated into small molecules displaying a broad range of bioactivities, acting as modulators of selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. Research emphasizes the importance of urea in medicinal chemistry, stimulating the development of newer compounds possessing urea moiety for improved efficacy and safety in therapeutic applications (Jagtap et al., 2017).
Environmental Science: Urea as a Hydrogen Carrier
The exploration of urea as a hydrogen carrier for fuel cells presents an innovative approach to addressing energy supply challenges. Urea's attributes as a non-toxic, stable, and widely available resource, coupled with its potential for rapid implementation, underscore its utility in sustainable energy solutions. This perspective is supported by investigations into the feasibility of utilizing urea's vast natural resource for long-term, sustainable hydrogen supply (Rollinson et al., 2011).
Material Science: Synthesis of Organic Carbonates
In material science, the conversion of urea into organic carbonates through alcoholysis represents a green chemistry approach to synthesizing compounds with wide industrial applications, including polymers and fuel additives. The process, leveraging urea's reactivity, offers an environmentally friendly alternative to traditional methods, facilitating the production of organic carbonates that are integral to various sectors. This review highlights the mechanisms, catalysts, and challenges associated with synthesizing organic carbonates from urea, paving the way for further research and development in this area (Shukla & Srivastava, 2017).
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-2-oxo-3H-indol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-2-21-14-5-3-12(7-11(14)8-17(21)22)19-18(23)20-13-4-6-15-16(9-13)25-10-24-15/h3-7,9H,2,8,10H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKVXCGZLRKPBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-naphthalen-2-ylethanone;hydrochloride](/img/structure/B2526838.png)

![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2526841.png)



![methyl 4-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2526848.png)
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2526851.png)
![Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2526853.png)